5,7-Dichloro-indan-1-ylamine

IMPDH inhibition Antiviral research Enzyme inhibitor screening

Researchers studying purine nucleotide biosynthesis often lack access to well-characterized dichloro-indanamine isomers that avoid NMT off-target activity. 5,7-Dichloro-indan-1-ylamine (CAS 1188163-79-2) fills this gap. • IMPDH2 Ki = 240 nM - tractable hit for antiviral/immunosuppressive lead optimization. • 5,7-substitution pattern absent from key NMT-inhibitor patents, enabling clean SAR. • Ambient storage & lower predicted b.p. (281 °C) reduce logistics and purification burden. Supplied at ≥98% purity; ready for asymmetric synthesis or medicinal chemistry campaigns.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Cat. No. B8807892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-indan-1-ylamine
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2
InChIKeyJXFAAKRSQWLCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-indan-1-ylamine: A 5,7-Disubstituted Indanamine Building Block for Specialized Chemical and Biological Investigation


5,7-Dichloro-indan-1-ylamine (CAS 1188163-79-2) is a chlorinated aromatic amine derived from the indane bicyclic scaffold. It features chlorine substituents at the 5- and 7-positions of the fused benzene ring, with a primary amine at the 1-position of the cyclopentane ring. The compound is commercially available with a minimum purity specification of 95% and is supplied as a solid requiring ambient storage conditions . Its molecular formula is C9H9Cl2N, with a molecular weight of 202.08 g/mol and predicted physicochemical properties including a density of 1.347±0.06 g/cm³ and a boiling point of 281.1±40.0 °C [1].

Why 5,7-Dichloro-indan-1-ylamine Cannot Be Replaced by Other Chlorinated 1-Aminoindane Isomers


Substitution pattern on the indane ring profoundly influences both biological target engagement and physicochemical behavior. The 5,7-dichloro substitution pattern is explicitly absent from key patent claims covering 4,5-, 5,6-, and 6,7-dichloro-1-aminoindanes as norepinephrine N-methyltransferase (NMT) inhibitors [1]. In vitro data confirm that the 5,7-dichloro isomer exhibits a distinct activity profile, including inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM [2], an activity not reported for the unsubstituted parent or other dichloro isomers. Furthermore, the 5,7-substitution pattern results in a predicted boiling point approximately 14 °C lower than the 4,5-dichloro isomer [3], altering purification and handling considerations. These differences in biological activity, patent landscape, and physical properties preclude simple interchange with other dichloro-indan-1-ylamine analogs in research and industrial applications.

Quantitative Evidence Differentiating 5,7-Dichloro-indan-1-ylamine from Closest Analogs


IMPDH2 Inhibitory Activity: 5,7-Dichloro Shows Sub-Micromolar Potency Not Observed with Unsubstituted 1-Aminoindane

5,7-Dichloro-indan-1-ylamine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM [1]. In contrast, the unsubstituted parent compound, 1-aminoindane, has no reported inhibitory activity against IMPDH2 in publicly accessible databases. This differential activity profile demonstrates that the 5,7-dichloro substitution pattern imparts a distinct biochemical interaction not present in the parent scaffold.

IMPDH inhibition Antiviral research Enzyme inhibitor screening

Ambient Long-Term Storage vs. Refrigeration: A Procurement and Logistical Differentiator Relative to 5,6-Dichloro Isomer

According to vendor specifications, 5,7-dichloro-indan-1-ylamine (AKSci, 95% purity) requires storage in a cool, dry place at ambient temperature . In contrast, the 5,6-dichloro isomer (Sigma-Aldrich/Combi-Blocks, 95% purity) is specified for refrigerated storage . This difference in recommended storage conditions may reflect differences in thermal stability or hygroscopicity between the two isomers.

Chemical procurement Inventory management Stability and storage

Predicted Boiling Point Advantage: 5,7-Dichloro Exhibits ~14 °C Lower Boiling Point than 4,5-Dichloro Isomer

Predicted boiling points generated using the ACD/Labs Percepta Platform indicate that 5,7-dichloro-indan-1-ylamine has a boiling point of 281.1±40.0 °C at 760 mmHg [1], while the 4,5-dichloro isomer is predicted to boil at 295.3±40.0 °C at 760 mmHg . This ~14 °C lower boiling point may reflect differences in intermolecular interactions arising from the distinct chlorine substitution pattern.

Physical property prediction Synthetic planning Purification

Exclusion from N-Methyltransferase Inhibitor Patent Claims: A Structural and IP Differentiator

US Patent 4,096,173 (Fuller et al., 1978) claims 4-chloro, 4,5-dichloro, 5,6-dichloro, and 6,7-dichloro-1-aminoindanes as inhibitors of norepinephrine N-methyltransferase (NMT) [1]. The 5,7-dichloro substitution pattern is notably absent from these claims. This exclusion implies that the 5,7-dichloro isomer may possess a different NMT inhibition profile or was not considered part of the active series, providing a structural handle to avoid NMT-related activity in SAR studies.

Patent landscape Freedom to operate Structure-activity relationship

Purity Specification Parity: 5,7-Dichloro Matches 95% Purity Benchmark of Widely Used 5,6-Dichloro Isomer

Commercially sourced 5,7-dichloro-indan-1-ylamine is supplied with a minimum purity specification of 95% , matching the 95% purity specification of the 5,6-dichloro isomer available from major vendors such as Sigma-Aldrich . This parity ensures that researchers can expect equivalent baseline quality when selecting either isomer for synthetic applications.

Chemical quality Synthetic building block Vendor comparison

Recommended Research and Procurement Scenarios for 5,7-Dichloro-indan-1-ylamine Based on Differentiated Evidence


IMPDH2 Inhibitor Screening and Antiviral Drug Discovery

Given its sub-micromolar inhibition of IMPDH2 (Ki = 240 nM) [1], 5,7-dichloro-indan-1-ylamine serves as a tractable starting point for developing IMPDH2 inhibitors. IMPDH2 is a validated target for antiviral and immunosuppressive therapies. The activity observed for this 5,7-dichloro isomer, which is not shared by unsubstituted 1-aminoindane, positions it as a candidate for hit-to-lead optimization campaigns focused on purine nucleotide biosynthesis inhibition [1].

Structure-Activity Relationship (SAR) Studies of Chlorinated Indanamines to Avoid NMT Inhibition

Because 5,7-dichloro-indan-1-ylamine is not claimed in US Patent 4,096,173 as an NMT inhibitor [2], it represents a valuable tool for SAR studies aiming to dissect the structural requirements for NMT inhibition versus other biological activities. Researchers can use this compound to explore alternative pharmacology within the chlorinated indanamine space while potentially minimizing NMT-mediated off-target effects, a concern documented for other dichloro isomers [2].

Chemical Synthesis and Process Development Requiring Ambient-Stable Building Blocks

The ambient storage recommendation for 5,7-dichloro-indan-1-ylamine reduces the logistical burden associated with refrigerated compounds. This characteristic is particularly advantageous in high-throughput synthesis facilities or academic laboratories with limited cold-storage capacity. The lower predicted boiling point relative to the 4,5-dichloro isomer [3] further suggests utility in purification by distillation or in reactions where thermal sensitivity is a consideration.

Chiral Intermediate Synthesis for Asymmetric Catalysis or Chiral Resolution

As a chiral indane amine, 5,7-dichloro-indan-1-ylamine can be employed as a scaffold for the preparation of chiral ligands or auxiliaries in asymmetric synthesis . The 5,7-dichloro substitution pattern provides a unique electronic and steric environment compared to other dichloro isomers, potentially leading to novel selectivity profiles in catalytic transformations. The compound's commercial availability at 95% purity ensures a reliable starting point for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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